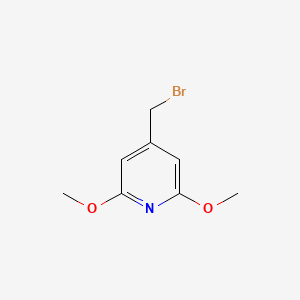![molecular formula C19H20FN3O B2781244 N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide CAS No. 2270918-36-8](/img/structure/B2781244.png)
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions . For instance, a series of N-4 piperazinyl ciprofloxacin derivatives were synthesized as urea-tethered ciprofloxacin-chalcone hybrids and thioacetyl-linked ciprofloxacin-pyrimidine hybrids . The structures of these newly synthesized amide derivatives were confirmed by 1 H NMR, 13 CNMR, and LC/MS analysis .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as NMR spectroscopy . In addition, crystal structures of salts formed by reactions between N-(4-fluorophenyl)piperazine and aromatic acids have been reported .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the replacement of the naphthalene moiety with the benzene moiety could abolish the inhibitory effects on ENT1 and ENT2 . The addition of chloride to the meta position of this benzene moiety could restore only the inhibitory effect on ENT1 but had no effect on ENT2 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structures of salts of N-(4-fluorophenyl)piperazine with four aromatic carboxylic acids and with picric acid have been reported .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been synthesized and characterized. These compounds are synthesized through simple and efficient methods, offering potential for further chemical modifications and applications in drug discovery (Bhat et al., 2018).
Imaging Applications
Compounds structurally related to "N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide" have been evaluated as PET (Positron Emission Tomography) radioligands. For example, the use of fluorinated derivatives for the quantification of serotonin 5-HT1A receptors in human subjects showcases the role of such compounds in neuroimaging and the study of neurological disorders (Choi et al., 2015).
Catalytic Applications
The catalytic use of piperazine-2-carboxylic acid derived N-formamides for the hydrosilylation of N-aryl imines demonstrates the chemical versatility and application of related compounds in synthetic organic chemistry, providing high yields and enantioselectivities for a broad range of substrates (Wang et al., 2006).
Antitumor and Antimicrobial Activities
New urea and thiourea derivatives of piperazine, doped with Febuxostat, have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. These studies highlight the potential of such compounds in the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
Inhibitory Activity and Analgesic Efficacy
Novel non-peptide diamide compounds, including those with structural similarities to "N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide", have shown bradykinin inhibitory activity and demonstrated analgesic efficacies in rat models of inflammatory and neuropathic pain. This research points towards the therapeutic potential of such compounds in pain management (Kam et al., 2010).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O/c1-2-19(24)21-16-5-9-18(10-6-16)23-13-11-22(12-14-23)17-7-3-15(20)4-8-17/h2-10H,1,11-14H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUBXVKBEKVHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[4-(4-fluorophenyl)piperazin-1-yl]phenyl}prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

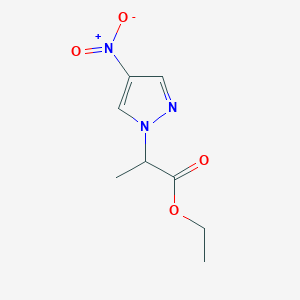
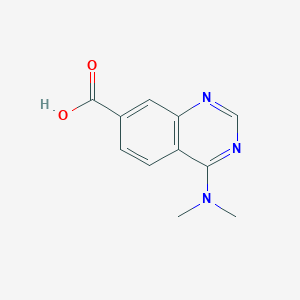
![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)
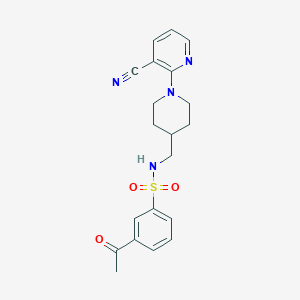
![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)
![N-Methyl-N-[2-oxo-2-(4-propan-2-ylazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2781168.png)
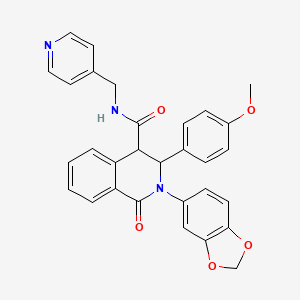
![4-Methyl-2-(5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2781172.png)
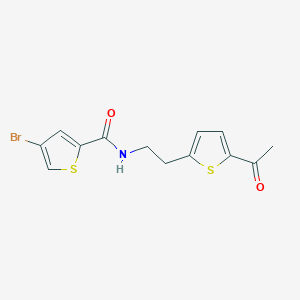
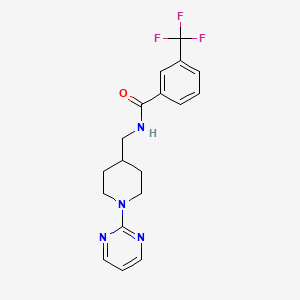
![5-cyano-4-(2-fluorophenyl)-6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2781179.png)
![[1-(Trifluoromethyl)cycloheptyl]methanamine](/img/structure/B2781181.png)
![5-((2,4-dioxopentan-3-yl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2781182.png)
